8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15652015
Molecular Formula: C16H21N5O3
Molecular Weight: 331.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N5O3 |
|---|---|
| Molecular Weight | 331.37 g/mol |
| IUPAC Name | 8-(furan-2-ylmethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C16H21N5O3/c1-10(2)6-7-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-11-5-4-8-24-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,18)(H,19,22,23) |
| Standard InChI Key | CPWVQHRWEQZWFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C |
Introduction
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. It features a purine backbone with a fused double-ring structure that includes nitrogen atoms. The compound is notable for its unique substituents, specifically the 2-furylmethylamino group and an isopentyl side chain, which contribute to its distinct chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several steps, including the formation of the purine core and subsequent modification with the isopentyl and 2-furylmethylamino groups. The specific synthesis route may vary depending on the starting materials and desired yield.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. These include:
| Compound Name | Unique Features |
|---|---|
| 7-Isopentyl-3-methylxanthine | Lacks furylmethyl group; known for caffeine-like effects |
| 8-(Phenylethyl)aminopurine | Substituted with phenylethyl; studied for anti-cancer properties |
| 3-Methylxanthine | Simpler structure; common stimulant found in coffee |
Future Research Directions
Interaction studies are crucial for understanding how 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione interacts with biological systems. Key areas of focus include pharmacodynamics, metabolism, and potential therapeutic applications. Further research is necessary to explore its full potential in various fields.
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